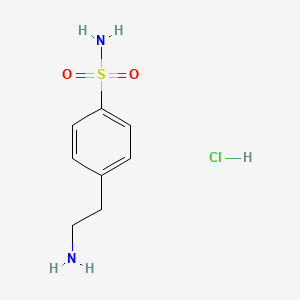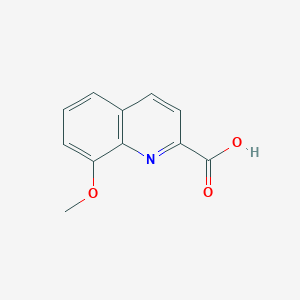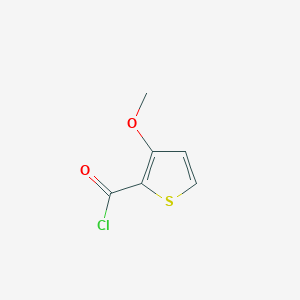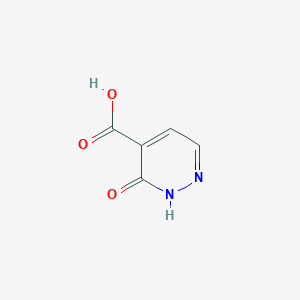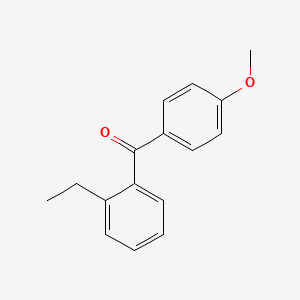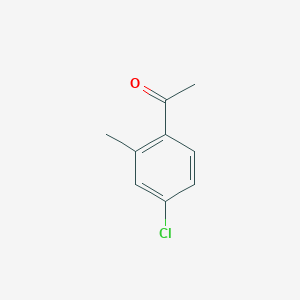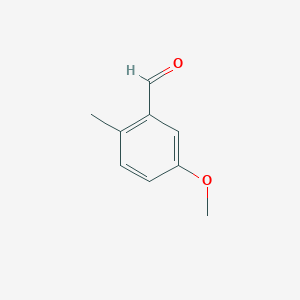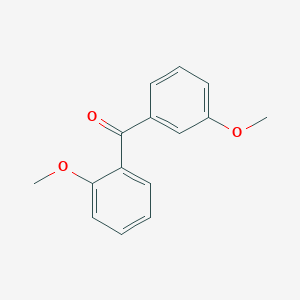
2,6-Dibromoanthraquinone
Overview
Description
2,6-Dibromoanthraquinone is a chemical compound with the molecular formula C14H6Br2O2 . It is an electron-deficient anthraquinone building block used in the synthesis of semiconducting small molecules or polymers .
Synthesis Analysis
2,6-Dibromoanthraquinone has been synthesized by palladium coupling of tert-butyl diphenylsilyl 5’-protected 8-ethynyl-2’-deoxyadenosine with the corresponding bromoanthraquinone intermediates .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromoanthraquinone consists of an anthracene-9,10-dione structure with bromo substituents at the 2,6-position of the anthraquinone ring .
Chemical Reactions Analysis
The rapid reversible faradaic reactions of 2,6-Dibromoanthraquinone molecules are realized by means of the good conductivity of graphene . This allows the combination of the Faraday pseudocapacitance of 2,6-Dibromoanthraquinone with the double-layer capacitance of graphene .
Physical And Chemical Properties Analysis
2,6-Dibromoanthraquinone is a solid at 20°C . It has a molecular weight of 366.01 g/mol . It is light-sensitive and air-sensitive, and should be stored under inert gas .
Scientific Research Applications
Organic Electronics and Photovoltaics
2,6-Dibromoanthraquinone is utilized as a building block for the synthesis of semiconducting small molecules or polymers. These materials are applied in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to their electron-deficient properties .
Fluorophores Development
This compound is also used in the creation of fluorophores. Fluorophores are essential in a wide range of applications, including bioimaging and sensing, due to their ability to re-emit light upon excitation .
Photocatalysis
In photocatalysis, 2,6-Dibromoanthraquinone serves as a catalyst that is activated by light. It is involved in reactions that can convert solar energy into chemical energy, which is a critical aspect of sustainable energy solutions .
Extended Acene Derivatives Synthesis
The compound is instrumental in the synthesis of extended acene derivatives, which have applications in electronics and materials science. These derivatives are created through reactions such as N-directed electrophilic borylation .
Conjugated Microporous Polymers
Anthraquinone-enriched conjugated microporous polymers (CMPs) are synthesized using 2,6-Dibromoanthraquinone. CMPs have potential applications in gas storage, separation technologies, and catalysis due to their high thermal stability and char yields .
Safety and Hazards
Future Directions
2,6-Dibromoanthraquinone has potential applications in the field of energy storage, particularly in the development of high-performance electrode materials for supercapacitors . It is also used in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .
Mechanism of Action
Target of Action
2,6-Dibromoanthraquinone is an organic compound that is widely used in the synthesis of various organic compounds . It is often used as a building block in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .
Mode of Action
The mode of action of 2,6-Dibromoanthraquinone is primarily through its interaction with its targets. For instance, in the case of its use in the synthesis of organic compounds, it undergoes a cross-coupling reaction with other molecules to form more complex structures .
Biochemical Pathways
The specific biochemical pathways affected by 2,6-Dibromoanthraquinone depend on the context of its use. In the case of its use in the synthesis of organic compounds, it participates in cross-coupling reactions, which are key steps in many synthetic pathways .
Pharmacokinetics
As an organic compound used in synthesis, its bioavailability would likely depend on factors such as its chemical structure, the route of administration, and the specific context of its use .
Result of Action
The result of the action of 2,6-Dibromoanthraquinone is the formation of new organic compounds with desired properties. For example, when used in the synthesis of organic compounds for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells, the resulting compounds exhibit the desired optical and electronic properties .
properties
IUPAC Name |
2,6-dibromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFYHUWBLXKCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449859 | |
| Record name | 2,6-Dibromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633-70-5 | |
| Record name | 2,6-Dibromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key intermolecular interactions governing the self-assembly of 2,6-dibromoanthraquinone on surfaces?
A: Research using scanning tunneling microscopy (STM) reveals that 2,6-dibromoanthraquinone molecules deposited on gold surfaces (Au(111)) form ordered structures through a combination of halogen bonds and hydrogen bonds [, ]. These bonds dictate the arrangement of molecules into specific patterns, such as triangular structures and chevron patterns. Notably, halogen bonds involving the bromine atoms of the molecule play a crucial role in stabilizing these structures.
Q2: Can 2,6-dibromoanthraquinone be used as a building block for more complex molecular systems?
A: Yes, 2,6-dibromoanthraquinone shows promise as a building block in supramolecular chemistry and materials science. Its ability to engage in both halogen bonding and hydrogen bonding, coupled with its self-assembly behavior, makes it attractive for creating functional materials with tailored properties []. Furthermore, its use as a precursor in synthesizing conjugates with biological molecules like 2'-deoxyadenosine highlights its potential in bioorganic chemistry and DNA-related research [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




